BMS-303141, chemically known as 3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide, is a potent and selective allosteric inhibitor of ATP citrate lyase (ACLY). [, , , ] It is widely employed in scientific research to investigate the role of ACLY in various cellular processes, particularly in the context of metabolic diseases, cancer, and immune responses.
BMS-303141, also known as 3,5-dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide, is a potent inhibitor of ATP-citrate lyase, an enzyme critical for lipid metabolism. It is classified as a small molecule compound with the Chemical Abstracts Service Registry Number 943962-47-8. BMS-303141 is primarily utilized in research related to metabolic disorders such as dyslipidemia and obesity due to its role in inhibiting lipid synthesis.
BMS-303141 can be synthesized through a multi-step organic synthesis process that typically involves the following stages:
The purity of BMS-303141 is typically ≥98%, and it is supplied as a crystalline solid, which can be stored at -20°C for extended periods .
BMS-303141 primarily acts as an inhibitor of ATP-citrate lyase by binding to its active site, thus preventing the conversion of citrate into acetyl-CoA. This inhibition has been quantified with an IC50 value of approximately 0.13 µM, indicating its potency in cellular systems .
In HepG2 cells, it has been shown to inhibit total lipid synthesis with an IC50 value of 8 µM without exhibiting cytotoxic effects up to concentrations of 50 µM . The compound's mechanism involves competitive inhibition where it competes with citrate for binding at the enzyme's active site.
BMS-303141 inhibits ATP-citrate lyase by binding to its active site, thereby blocking the conversion of citrate into acetyl-CoA. This process is crucial for de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—which is especially relevant in conditions such as obesity and hyperlipidemia.
Research indicates that administration of BMS-303141 leads to significant reductions in plasma triglycerides (20-30%) and glucose levels (30-50%) in high-fat diet-induced mouse models . Additionally, it has been observed to alleviate inflammation and tissue injury in septic conditions by modulating cytokine levels and reducing immune cell infiltration .
BMS-303141 is characterized as follows:
The compound has been reported to be stable for at least four years when stored appropriately. Its stability profile suggests minimal degradation under standard laboratory conditions .
BMS-303141 has significant scientific applications primarily due to its role as an ATP-citrate lyase inhibitor:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3